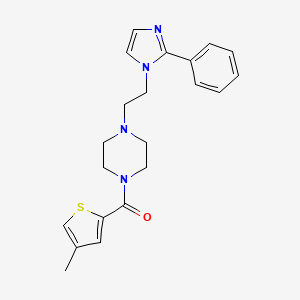
(4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It combines the structural elements of thiophene, imidazole, and piperazine, making it a molecule of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multi-step processes, starting with the construction of the thiophene and imidazole moieties, followed by the integration of the piperazine ring. The key steps include:
Formation of Thiophene Moiety: : Thiophene is synthesized via the Paal-Knorr synthesis, using 1,4-diketones as precursors in the presence of acidic catalysts.
Imidazole Synthesis: : The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Piperazine Derivative Formation: : The piperazine moiety is introduced by reacting the synthesized thiophene and imidazole intermediates with a piperazine derivative under controlled conditions.
Final Coupling: : The final compound is formed through nucleophilic substitution reactions, linking the thiophene, imidazole, and piperazine units together.
Industrial Production Methods: : Large-scale production may involve optimizing the reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thiophene moiety can undergo oxidation, leading to sulfone or sulfoxide derivatives.
Reduction: : Reduction reactions may target the imidazole or thiophene rings, modifying their electron density and reactivity.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic rings, leading to diverse functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (Br2, Cl2), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced forms of the imidazole or thiophene rings.
Substitution: : Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications across various scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential, particularly in targeting receptors or enzymes.
Industry: : Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. Its multi-functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of its targets. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor binding, leading to varied biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other derivatives of thiophene, imidazole, and piperazine. For instance:
Thiophene Derivatives: : Compounds like 2-acetylthiophene.
Imidazole Derivatives: : Examples include 2-phenylimidazole.
Piperazine Derivatives: : Such as 1-benzylpiperazine.
Uniqueness: : The uniqueness of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone lies in its combined structural elements, which offer a distinct set of chemical and biological properties compared to its individual counterparts. Its ability to interact with multiple molecular targets simultaneously enhances its versatility in scientific research and potential therapeutic applications.
And there you have it! This compound packs quite a punch in the world of chemistry. Want to dive deeper into any specific section?
Eigenschaften
IUPAC Name |
(4-methylthiophen-2-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-17-15-19(27-16-17)21(26)25-13-10-23(11-14-25)9-12-24-8-7-22-20(24)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELSBEDIQUMPMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2404879.png)
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)
![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

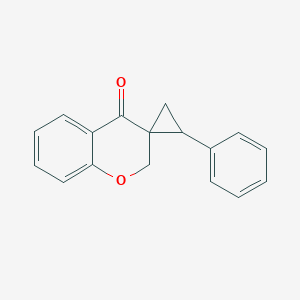
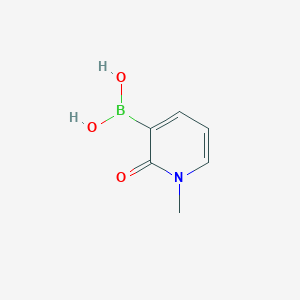
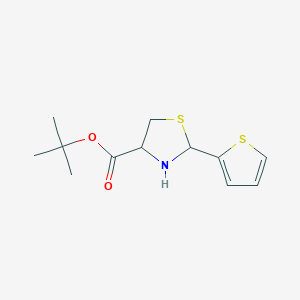
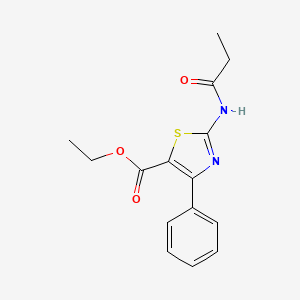
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2404898.png)
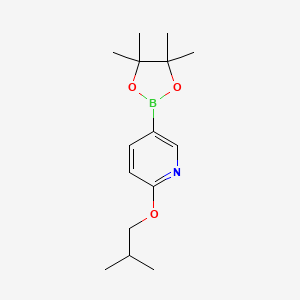
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2404901.png)
